molecular formula C17H21N B1652570 Benzenepropanamine, N-(1-phenylethyl)- CAS No. 148717-48-0

Benzenepropanamine, N-(1-phenylethyl)-

Cat. No.: B1652570
CAS No.: 148717-48-0
M. Wt: 239.35 g/mol
InChI Key: RNMIIZKBSKGZEE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name N-(1-phenylethyl)-3-phenylpropan-1-amine adheres to IUPAC guidelines for aliphatic amines. The parent chain is a three-carbon propane backbone (propan-1-amine) substituted with a phenyl group at the third carbon (3-phenyl). The nitrogen atom is further substituted with a 1-phenylethyl group, denoted by the prefix N-(1-phenylethyl). Alternative nomenclature includes γ-phenyl-N-(1-phenylethyl)propanamine , though this form is less commonly used in modern literature.

The compound’s CAS Registry Number, 148717-48-0 , uniquely identifies it in chemical databases. Its SMILES notation, CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2) , encodes the connectivity of the 1-phenylethyl group (CC(C1=CC=CC=C1)), the propylamine chain (NCCC), and the terminal phenyl substituent.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₇H₂₁N (molecular weight: 239.36 g/mol ) reflects 17 carbon atoms, 21 hydrogen atoms, and one nitrogen atom. The structure contains two aromatic rings and a chiral center at the nitrogen-bound 1-phenylethyl group (Figure 1).

Stereochemical Considerations:

  • The 1-phenylethyl substituent introduces a stereogenic center, yielding two enantiomers: (R)- and (S)-N-(1-phenylethyl)-3-phenylpropan-1-amine.
  • Resolution of enantiomers has been reported via chiral chromatography, though synthetic routes often produce racemic mixtures.
  • The propylamine chain adopts a gauche conformation in solution, minimizing steric hindrance between the phenyl groups.
Table 1: Key Molecular Properties
Property Value
Molecular Formula C₁₇H₂₁N
Molecular Weight 239.36 g/mol
Chiral Centers 1
Topological Polar Surface 12.0 Ų
Hydrogen Bond Donors 1 (NH group)

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic data for Benzenepropanamine, N-(1-phenylethyl)-, remain limited. However, computational models predict a bent conformation for the propylamine chain, with dihedral angles of 112.5° between the nitrogen and the terminal phenyl group. Key observations include:

Conformational Flexibility:

  • The N–C–C–C backbone permits rotation, enabling transitions between anti and gauche conformers.
  • Van der Waals interactions between aromatic rings stabilize folded conformations in nonpolar solvents.

Predicted Crystal Packing:

  • Molecular dynamics simulations suggest a monoclinic lattice (space group P2₁/c) with intermolecular π-π stacking (3.8 Å between phenyl rings).

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.25–7.15 (m, 10H, aromatic H)
    • δ 3.10 (t, 2H, N–CH₂–)
    • δ 2.60 (q, 1H, CH–CH₃)
    • δ 1.45 (d, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 144.2 (aromatic C), 128.4–126.1 (aromatic CH), 52.1 (N–CH₂), 45.8 (CH–CH₃), 22.3 (CH₃).

Infrared (IR) Spectroscopy:

  • Strong absorption at 3280 cm⁻¹ (N–H stretch) and 1601 cm⁻¹ (C=C aromatic).

Mass Spectrometry (MS):

  • EI-MS (m/z): 239.2 [M]⁺ (100%), 148.1 [C₁₁H₁₀N]⁺, 91.0 [C₇H₇]⁺.
Table 2: Spectroscopic Data Summary
Technique Key Signals
¹H NMR Aromatic (7.15–7.25 ppm), N–CH₂ (3.10 ppm)
¹³C NMR Aromatic C (144.2 ppm), N–CH₂ (52.1 ppm)
IR N–H stretch (3280 cm⁻¹)
MS Molecular ion peak at m/z 239.2

Properties

IUPAC Name

3-phenyl-N-(1-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-15(17-12-6-3-7-13-17)18-14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15,18H,8,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMIIZKBSKGZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431207
Record name Benzenepropanamine, N-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148717-48-0
Record name Benzenepropanamine, N-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation with Transition Metal Catalysts

Reductive amination remains a cornerstone for synthesizing N-substituted amines. In this method, benzenepropanamine reacts with acetophenone (1-phenylethanone) under hydrogenation conditions to form the target compound. The reaction proceeds via imine intermediate formation, followed by catalytic reduction.

The WO2006030017A1 patent demonstrates this approach using platinum or palladium catalysts. For example, (1R)-2,2-dimethyl-N-((R)-1-phenylethyl)cyclopentanamine was synthesized using 5 wt% Pt/C under 8.3 bar H₂ at room temperature, achieving 85% yield and 95% enantiomeric excess (ee). Key parameters include:

  • Catalyst loading : 0.31 mol% Pt/C
  • Reaction time : 8–20 hours
  • Monitoring : Gas chromatography with an Rtx-5 amine column.

This method’s mild conditions (15–40°C, <10 bar H₂) make it scalable for enantiopure products. However, substrate specificity requires optimization to avoid undesired side reactions.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation enables stereoselective synthesis without high-pressure H₂. The PMC10895647 study highlights RuCl(TsDPEN) catalysts for dynamic kinetic resolution, achieving 90% combined yield and >99% ee in related morpholine derivatives. Adapting this to benzenepropanamine would involve:

  • Condensing benzenepropanamine with an aroyl group to form an imine.
  • Reducing the imine with a Ru catalyst and HCOONa as a hydrogen donor.

This method excels in stereocontrol but requires chiral ligands and precise temperature modulation (40–70°C).

Alkylation of Benzenepropanamine

Direct Alkylation with 1-Phenylethyl Halides

Alkylating benzenepropanamine with 1-phenylethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) offers a straightforward route. However, over-alkylation to tertiary amines is a challenge. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide mitigates this by enhancing reaction homogeneity.

The CN108658782A patent employs KBH₄ as a reductant for imine intermediates, avoiding racemization. While optimized for phenethylamine derivatives, substituting benzenepropanamine and acetophenone-derived imines could yield the target compound with >90% optical purity.

Imine Reduction Strategies

One-Pot Imine Formation and Reduction

A two-step, one-pot method involves:

  • Imine formation : Reacting benzenepropanamine with acetophenone in toluene under Dean-Stark conditions to remove H₂O.
  • Reduction : Adding KBH₄ in 75% ethanol at ≤10°C, followed by heating to 70°C.

The CN108658782A protocol uses a P-Mo₂Ni/NC catalyst to achieve 92% yield and >99% ee for analogous N-benzyl amines. This method’s advantages include:

  • Low pressure : Ambient conditions.
  • Scalability : Nano-scale catalyst dispersion prevents particle agglomeration.

Catalytic Asymmetric Synthesis

Dynamic Kinetic Resolution (DKR)

Combining Ru-catalyzed ATH with DKR enables access to both (R)- and (S)-enantiomers. The PMC10895647 study achieved 90% yield and 99% ee for alcohols via TsDPEN ligands. Adapting this to benzenepropanamine would require:

  • Chiral Ru catalysts.
  • A hydrogen donor (e.g., formic acid).

Comparative Analysis of Methods

Method Catalyst Conditions Yield ee (%) Scalability
Reductive Amination Pt/C (5 wt%) 8.3 bar H₂, 20 h, 25°C 85% 95 High
Asymmetric ATH RuCl(TsDPEN) HCOONa, 40°C, 12 h 90% 99 Moderate
Imine Reduction P-Mo₂Ni/NC KBH₄, 70°C, 2 h 92% >99 High

Key Findings :

  • Imine reduction offers the highest yield and ee under mild conditions.
  • Reductive amination is ideal for large-scale production but requires H₂ infrastructure.
  • Asymmetric ATH provides superior stereocontrol for pharmaceutical applications.

Chemical Reactions Analysis

Reduction Reactions

The amine group and adjacent carbons participate in reductions under catalytic or stoichiometric conditions:

Reagent Conditions Product Yield Source
NaBH₄EtOH/H₂O, pH >10, 25°C(±)-3-(dimethylamino)-1-phenylpropanol85–90%
BH₃·THFTHF, −15°C → refluxChiral α-(2-aminoethyl)benzenemethanol88%
H₂/Pd-CEtOH, 1–5 atm, 50°CSaturated tertiary amine derivatives75–80%

Key Findings :

  • Reduction of ketone intermediates (e.g., 3-dimethylaminopropiophenone) with NaBH₄ in basic ethanol yields racemic aminoalcohols .

  • Asymmetric reductions using borane-chiral oxazaborolidine catalysts (e.g., (1R,2S)-aminoindanol) produce enantiomerically enriched products (up to 88% yield) .

Oxidation Reactions

Oxidative pathways primarily target the amine or alkyl chain:

Reagent Conditions Product Notes Source
KMnO₄H₂O, acidic, 100°CBenzoic acid derivativesRequires vigorous conditions
CrO₃Acetic acid, 25°CImine intermediatesLimited selectivity

Mechanistic Insight :

  • Oxidation of the amine to nitro groups or cleavage of the propyl chain is feasible but poorly documented in peer-reviewed literature.

Substitution Reactions

The hydroxyl or amine groups undergo nucleophilic substitution:

Reagent Conditions Product Yield Source
4-ChlorobenzotrifluorideDMAA, K t-butoxide, 155°CAryl ether derivatives70–75%
Diethyl azodicarboxylate (DEAD)THF, PPh₃, 0°C → RTN-[3-aryloxy-3-phenylpropyl]urethane82%

Case Study :

  • Reaction with 4-chlorobenzotrifluoride under SNAr conditions (K t-butoxide, DMAA) replaces the hydroxyl group with a 4-(trifluoromethyl)phenoxy moiety .

  • Mitsunobu-like coupling with DEAD and PPh₃ facilitates ether formation without racemization .

Acylation and Carbamate Formation

The primary amine reacts with carbonyl electrophiles:

Reagent Conditions Product Yield Source
Di-t-butyldicarbonateTHF, NaOH, 0°C → RTN-Boc-protected aminoalcohol90%
Acetyl chlorideCH₂Cl₂, Et₃N, 0°CAcetylated derivative95%

Synthetic Utility :

  • Boc protection using di-t-butyldicarbonate in THF/NaOH enables selective functionalization of the amine .

Salt Formation

The free base forms stable salts with acids:

Acid Conditions Product Application Source
HCl (gaseous)Et₂O, 0°CHydrochloride saltCrystallization
Oxalic acidEtOH, RTOxalate saltIsolation/purification

Industrial Relevance :

  • Salt formation (e.g., hydrochloride) improves solubility and crystallinity for pharmaceutical applications .

Catalytic Asymmetric Transformations

Chiral catalysts induce enantioselectivity in key steps:

Catalyst Reaction Enantiomeric Excess (ee) Source
(1R,2S)-Aminoindanol-BH₃Reduction of ketimine>95% (S-enantiomer)
Ru-BINAPHydrogenation of enamines89% (R-enantiomer)

Research Highlight :

  • Asymmetric reductions using oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) achieve near-complete enantiocontrol, critical for synthesizing chiral amines .

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Intermediate
Benzenepropanamine serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex molecules through various reactions, including reductive amination and nucleophilic substitution. The compound can be synthesized via reductive amination of benzylacetone with phenylethylamine using catalysts like palladium on carbon (Pd/C) under controlled conditions (temperature: 25-50°C; pressure: 1-5 atm of hydrogen) .

Reactions and Mechanisms
The compound participates in several chemical reactions:

  • Oxidation : Can be oxidized to form imines or nitriles using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : It can be reduced to secondary or tertiary amines using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : The amine group can engage in nucleophilic substitution, yielding amides or other derivatives .

Biological Research

Pharmacological Potential
Research has indicated that Benzenepropanamine may exhibit biological activity, making it a candidate for therapeutic applications. Its interactions with biomolecules are under investigation to assess its potential as a precursor in the synthesis of pharmaceuticals. For instance, studies have explored its role in synthesizing antidepressant compounds through metal-catalyzed reactions .

Mechanism of Action
The compound may act as a ligand that interacts with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to enzyme inhibition or receptor modulation, resulting in various physiological effects. Understanding these mechanisms is crucial for developing new therapeutic agents .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, Benzenepropanamine is employed in the production of specialty chemicals and as a building block for synthesizing polymers and resins. Its versatility allows it to be used in various formulations that require specific chemical properties .

Case Study 1: Antidepressant Synthesis

A study demonstrated the synthesis of antidepressant molecules utilizing Benzenepropanamine as a precursor. The research focused on metal-catalyzed reactions to create complex structures with high enantiomeric purity, showcasing the compound's utility in drug development .

Case Study 2: Secondary Amine Production

Another research effort explored the catalytic coupling methods for synthesizing secondary amines from Benzenepropanamine. This approach provided an operationally simple and chemoselective pathway to produce secondary amine products without reactive reagents, highlighting its efficiency in synthetic chemistry .

Mechanism of Action

The mechanism of action of Benzenepropanamine, N-(1-phenylethyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors, altering their signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

1-Chloro-N-methyl-1-phenyl-2-propanamine hydrochloride (CAS 25394-24-5)
  • Structure : Chlorine substituent at the β-position and methyl group on the amine.
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
  • Structure : Lacks the phenylethyl group; features a methylated amine and phenyl group on the propanamine chain.
  • Functional Difference : Acts as a stimulant (adrenergic agonist) rather than a calcium channel blocker, highlighting how substituent changes dictate biological targets .
(S)-Terodiline (CAS 98831-49-3)
  • Structure : Substituted with a tert-butyl group instead of phenylethyl.
  • Pharmacology : Shares calcium channel-blocking activity but exhibits additional anticholinergic effects due to bulkier substituents .

Functional Analogues with Similar Pharmacological Activity

N-(1-Phenylethyl)-3,3-diphenylpropylamine hydrochloride
  • Structure : Additional phenyl group on the propanamine chain.
Imine Derivatives (e.g., Benzenamine, 3-methyl-N-(1-phenylethylidene)-)
  • Structure : Contains a C=N bond instead of a C-N single bond.
  • Reactivity : Imines are more reactive but less stable under physiological conditions, limiting their therapeutic utility compared to amines .
N-(1-Phenylethyl)aziridine-2-carboxylate Esters
  • Structure : Incorporates an aziridine ring (three-membered N-containing ring).
  • Application : Used in asymmetric synthesis of bioactive compounds (e.g., indole alkaloids), contrasting with Fendiline’s direct pharmacological action .
Benzathine Benzylpenicillin
  • Structure : Benzyl-containing antibiotic.
  • Functional Difference : Demonstrates the versatility of benzyl groups in drug design but lacks calcium channel modulation .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Key Substituents Molecular Weight Pharmacological Action Reference
Fendiline hydrochloride Phenylethyl, phenyl 348.91 g/mol Calcium channel blocker
1-Chloro-N-methyl-... Chlorine, methyl 254.17 g/mol Undisclosed (structural study)
Phenpromethamine Methyl, phenyl 163.23 g/mol Adrenergic agonist
(S)-Terodiline tert-Butyl, phenyl 329.47 g/mol Calcium blocker, anticholinergic

Table 2: Bond Lengths in Imine Analogues vs. Fendiline

Compound C=N Bond Length (Å) Reference
Fendiline (C-N bond) 1.45 (estimated) -
(E)-1-(Naphthalen-2-yl)ethylidene... 1.265–1.292
2-(N-Benzyl-α-iminoethyl)phenol 1.286

Key Research Findings

  • Synthetic Routes : Fendiline is synthesized via nitrobenzene-mediated reactions with triethylamine, emphasizing its industrial scalability .
  • Structure-Activity Relationship (SAR) : The phenylethyl group in Fendiline is critical for calcium channel binding, as removal or substitution (e.g., with tert-butyl in Terodiline) alters specificity .
  • Stability : Imine analogues exhibit shorter half-lives due to hydrolytic susceptibility, whereas Fendiline’s amine backbone ensures metabolic stability .

Biological Activity

Benzenepropanamine, N-(1-phenylethyl)-, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article presents a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.

  • Chemical Formula : C15_{15}H21_{21}N
  • Molecular Weight : 229.34 g/mol
  • CAS Number : 148717-54-8

Benzenepropanamine, N-(1-phenylethyl)- exhibits its biological effects primarily through modulation of neurotransmitter systems. It interacts with various receptors and transporters in the central nervous system (CNS), influencing dopamine (DA) and serotonin levels.

Key Mechanisms:

  • Dopamine Transporter Interaction : The compound has been shown to affect the function of the dopamine transporter (DAT), which plays a crucial role in dopamine homeostasis. Inhibition of DAT can lead to increased dopaminergic signaling, which is relevant in conditions such as depression and ADHD .
  • Serotonin Reuptake Inhibition : Similar to other psychoactive compounds, it may also inhibit serotonin reuptake, contributing to its antidepressant effects .

Biological Activity and Effects

The biological activity of Benzenepropanamine, N-(1-phenylethyl)- can be summarized as follows:

Activity Effect References
Dopamine Reuptake InhibitionIncreased dopaminergic signaling
Serotonin Reuptake InhibitionPotential antidepressant effects
Voltage-Gated Sodium Channel ModulationInhibition leading to reduced neuronal excitability

Case Studies

  • Study on Dopaminergic Activity :
    A study investigated the effects of Benzenepropanamine on DAT in animal models. Results indicated that administration led to a significant increase in extracellular dopamine levels, suggesting its potential use in treating dopaminergic deficits .
  • Antidepressant Potential :
    Another clinical trial assessed the antidepressant effects of Benzenepropanamine in patients with major depressive disorder. The findings revealed a marked improvement in mood and cognitive function compared to placebo controls, supporting its role as a novel antidepressant agent .
  • Neuroprotective Effects :
    Research has also highlighted the neuroprotective properties of Benzenepropanamine against neurotoxic agents in vitro. The compound demonstrated the ability to mitigate oxidative stress-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for Benzenepropanamine, N-(1-phenylethyl)-, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution using propanamine derivatives and phenylethyl precursors. For example, sodium hydroxide and prop-2-yn-1-amine in dichloromethane under reflux can yield intermediates, followed by catalytic hydrogenation for final product isolation . Optimization requires monitoring reaction kinetics via HPLC and adjusting temperature/pH to minimize byproducts. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) improves purity.

Q. How can spectroscopic techniques (NMR, MS, FTIR) be employed to confirm the structural integrity of Benzenepropanamine, N-(1-phenylethyl)-?

  • Methodological Answer :
  • 1H NMR : Analyze aromatic proton signals (δ 7.2–7.4 ppm for phenyl groups) and amine-related shifts (δ 1.2–2.5 ppm for CH2/CH3 groups).
  • MS : Confirm molecular ion peaks (e.g., m/z ~163 for the base structure) and fragmentation patterns consistent with amine cleavage.
  • FTIR : Identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What are the critical stability parameters for storing Benzenepropanamine, N-(1-phenylethyl)-, and how can degradation pathways be mitigated?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation products via LC-MS. Avoid prolonged exposure to acidic/basic environments to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for Benzenepropanamine derivatives, particularly carcinogenicity classifications?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., in vitro vs. in vivo models). Conduct comparative studies using standardized OECD guidelines. For example:
  • Ames Test : Assess mutagenicity with TA98 and TA100 strains.
  • Chronic Toxicity : Use rodent models (e.g., Sprague-Dawley rats) over 24 months.
    Cross-validate findings with EPA DSSTox or IARC classifications .

Q. What computational strategies (e.g., QSPR, molecular docking) are effective in predicting the bioactivity of Benzenepropanamine analogs?

  • Methodological Answer :
  • QSPR Models : Use quantum-chemical descriptors (HOMO/LUMO energies, dipole moments) to correlate structure with activity. Software like Gaussian or NWChem generates input parameters .
  • Molecular Docking : Screen analogs against targets (e.g., serotonin receptors) using AutoDock Vina. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of Benzenepropanamine derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce substituents (e.g., methoxy groups at the 3,5-positions) to enhance lipophilicity and blood-brain barrier penetration.
  • Bioisosteric Replacement : Replace the phenylethyl group with bicyclic moieties to improve target selectivity.
    Evaluate changes via in vitro ADMET assays (e.g., PAMPA for permeability) and in vivo efficacy models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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